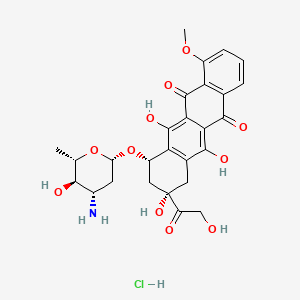
4'-epi-Adriamycin
Description
Properties
CAS No. |
57819-80-4 |
|---|---|
Molecular Formula |
C27H30ClNO11 |
Molecular Weight |
580 g/mol |
IUPAC Name |
(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1 |
InChI Key |
MWWSFMDVAYGXBV-UAOJCOQHSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Other CAS No. |
56390-09-1 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison with Adriamycin
Pharmacokinetic Profile
A comparative pharmacokinetic study in ovarian carcinoma patients demonstrated significant differences between 4'-epi-Adriamycin and Adriamycin after simultaneous intravenous administration (Table 1) :
| Parameter | Adriamycin (Mean) | This compound (Mean) | Ratio (Adriamycin:4'-epi) |
|---|---|---|---|
| AUC (ng·h/mL) | 1,520 | 950 | 1.6:1 |
| Cmax (ng/mL) | 1,200 | 1,000 | 1.2:1 |
| Terminal Half-Life (h) | 30.5 | 21.8 | 1.4:1 |
Key findings:
- Adriamycin exhibited higher systemic exposure (AUC) and peak plasma concentration (Cmax) .
- Both drugs produced low plasma concentrations of their 13-hydroxymetabolites (≤20 ng/mL), which contribute to cardiotoxicity .
Structural Impact on DNA Binding
In contrast, inversion at the 1' position (e.g., beta-anomer derivatives) reduces DNA interaction and cytotoxicity by ~50% .
In Vitro and Biochemical Activity Compared to Other Anthracyclines
Cytotoxicity in Cell Lines
- This compound vs. Adriamycin : Both drugs showed similar IC50 values in mouse embryo fibroblasts and HeLa cells, confirming comparable cytotoxic potency .
- 4-demethoxy derivatives : 4-demethoxy-4'-epi-Adriamycin demonstrated 10–500-fold higher cytotoxicity than Adriamycin in vitro, linked to enhanced DNA synthesis inhibition .
Differentiation Induction
This compound induced differentiation in WEHI-3B myelomonocytic leukemia cells at 50 nM, achieving 40% differentiation rates without requiring high cell densities or autoinduction pathways .
Clinical Efficacy and Toxicity Profiles
Efficacy in Solid Tumors
- Phase I Trials: In advanced solid tumors, this compound showed objective responses in renal carcinoma and melanoma patients at doses up to 80 mg/m² .
- Phase II Trials: No responses were observed in advanced hypernephroma (n=19), suggesting tumor-specific sensitivity .
Toxicity Comparison (Table 2)
Key findings:
- This compound demonstrated milder hematologic and non-hematologic toxicity .
- No clinical cardiotoxicity was reported, though systolic time interval prolongation indicated subclinical effects .
Discussion and Future Perspectives
This compound retains the antitumor efficacy of Adriamycin while offering improved tolerability, particularly in cardiac and gastrointestinal toxicity . Future studies should explore:
Q & A
Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?
- Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


